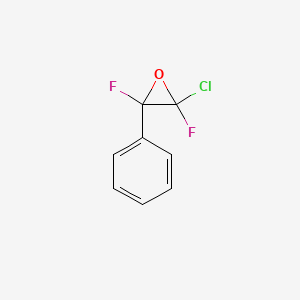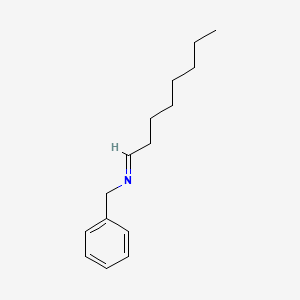
Benzenemethanamine, N-octylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-octylidene- is an organic compound with the molecular formula C15H23N It is a derivative of benzenemethanamine, where the amine group is bonded to an octylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-octylidene- typically involves the reaction of benzenemethanamine with an aldehyde or ketone under specific conditions. One common method is the condensation reaction between benzenemethanamine and octanal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, N-octylidene- may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-octylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of N-octylidene-benzenemethanamine oxides.
Reduction: Conversion to N-octyl-benzenemethanamine.
Substitution: Formation of nitro or halogenated derivatives of Benzenemethanamine, N-octylidene-.
Scientific Research Applications
Benzenemethanamine, N-octylidene- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-octylidene- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: Similar structure but with a methyl group instead of an octylidene group.
Benzenemethanamine, N,N-dimethyl-: Contains two methyl groups attached to the nitrogen atom.
Benzenemethanamine, N-ethyl-: Features an ethyl group instead of an octylidene group.
Uniqueness
Benzenemethanamine, N-octylidene- is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
161643-01-2 |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
N-benzyloctan-1-imine |
InChI |
InChI=1S/C15H23N/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-9,11-13H,2-6,10,14H2,1H3 |
InChI Key |
LPFUOLCTDIVZRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)

![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)


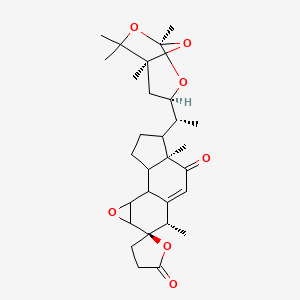

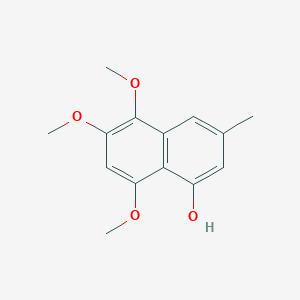
![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
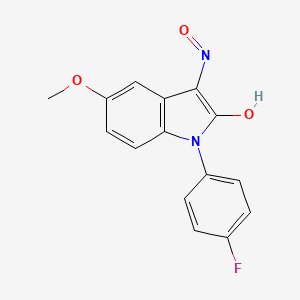
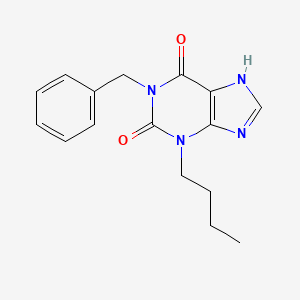
![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)
